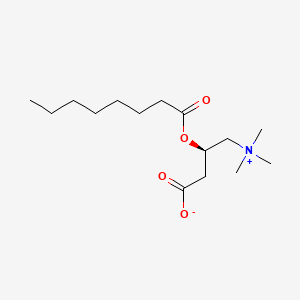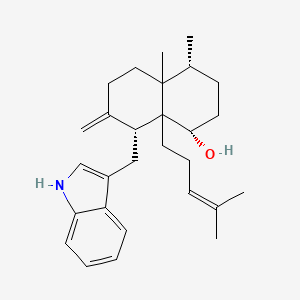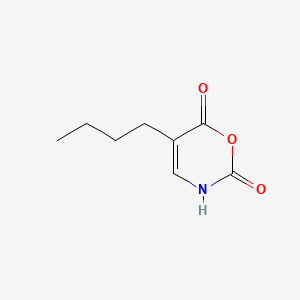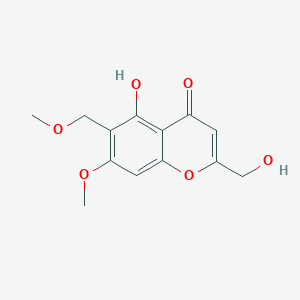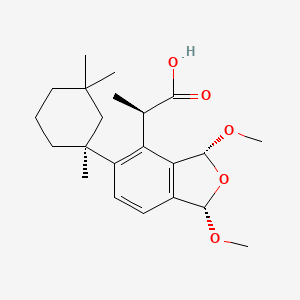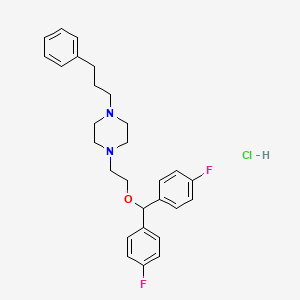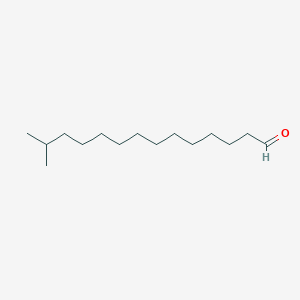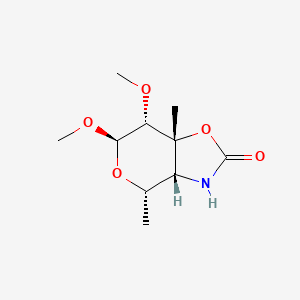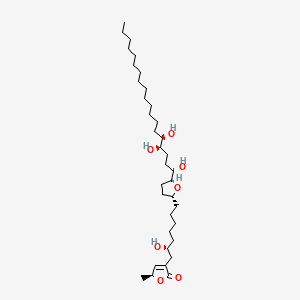
Morindolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morindolide is a natural product found in Gynochthodes officinalis and Catunaregam spinosa with data available.
Applications De Recherche Scientifique
Chemical Constituents and Structures
Morindolide has been identified as a chemical constituent in the dried roots of Morinda officinalis, a Chinese natural medicine. Along with morofficinaloside and other compounds, morindolide's structure was elucidated using chemical and physicochemical evidence, highlighting its significance in medicinal chemistry (Yoshikawa et al., 1995).
Pharmacological Properties
Morinda morindoides, a plant related to Morindolide, exhibits various pharmacological properties. Its leaves have been shown to possess spasmolytic properties, which supports its traditional use against constipation and diarrhea (Cimanga et al., 2010). Additionally, the ethyl acetate extract of Morinda morindoides demonstrates significant antidiarrheal activity, reinforcing its use in traditional medicine (Méité et al., 2009).
Phytochemistry and Traditional Uses
The genus Moringa, closely related to Morinda species, is traditionally used for treating various diseases and is recognized for its antioxidant, anti-inflammatory, and antihyperglycemic activities. This highlights the potential of Morindolide-related species in traditional medicine and phytochemistry research (Rani et al., 2018).
Chemotaxonomic Markers
Morindolide has been identified in Villaria odorata, a Philippine endemic Rubiaceae species. This discovery is significant for chemotaxonomy, aiding in the classification and study of plant species (Tan et al., 2014).
Systematic Review of Therapeutic Activities
Morinda morindoides has been systematically reviewed for its therapeutic activities, including antiplasmodial, antibacterial, and antidiarrheal effects, among others. This comprehensive review underscores the importance of this plant and its constituents, like Morindolide, in various therapeutic applications (Mohammed et al., 2020).
Bioactive Compound Research
Research into the phytochemical compositions of Morinda morindoides highlights the presence of various bioactive compounds, including morindolide, which are significant in traditional medicine for treating diseases like malaria and fever (Kiazolu et al., 2016).
Propriétés
Nom du produit |
Morindolide |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
(4aR,7aS)-7-(hydroxymethyl)-4,4a,5,7a-tetrahydro-3H-cyclopenta[c]pyran-1-one |
InChI |
InChI=1S/C9H12O3/c10-5-7-2-1-6-3-4-12-9(11)8(6)7/h2,6,8,10H,1,3-5H2/t6-,8+/m1/s1 |
Clé InChI |
MMHXUZUVNFJVET-SVRRBLITSA-N |
SMILES isomérique |
C1COC(=O)[C@H]2[C@@H]1CC=C2CO |
SMILES canonique |
C1COC(=O)C2C1CC=C2CO |
Synonymes |
morindolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



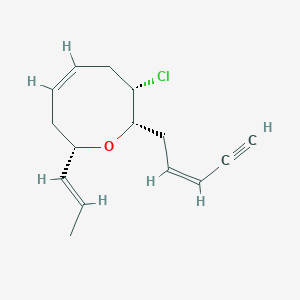
![10-[(2R,4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1248098.png)
